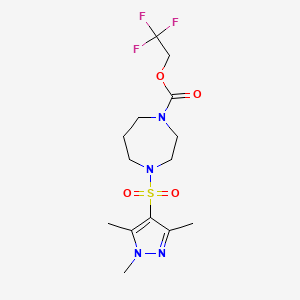

2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Beschreibung

Evolution of Fluoroethyl Chemistry in Medicinal Research

The incorporation of fluorine into organic molecules has been a cornerstone of medicinal chemistry since the mid-20th century. The trifluoroethyl group (–CH2CF3) emerged as a critical pharmacophore due to fluorine’s unique electronegativity, which enhances metabolic stability and modulates lipophilicity. Early breakthroughs included the development of fluorinated anesthetics like halothane (1951) and anti-inflammatory agents such as flurbiprofen (1971). By the 1980s, the trifluoroethyl motif gained prominence in kinase inhibitors and G protein-coupled receptor modulators, where its electron-withdrawing properties improved target engagement and reduced off-target interactions.

A pivotal advancement was the discovery of nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF3), enabling efficient synthesis of trifluoroethyl-containing compounds. For example, the trifluoromethylation of ketones via fluoride-activated TMSCF3 became a standard method for introducing –CF3 groups into complex molecules. These synthetic innovations paralleled structural insights from X-ray crystallography, which revealed how trifluoroethyl groups stabilize ligand-receptor interactions through C–F···H–N hydrogen bonds.

Table 1: Milestones in Fluoroethyl Chemistry

| Year | Discovery/Innovation | Impact on Drug Design |

|---|---|---|

| 1951 | Halothane (CF3CHClBr) as anesthetic | Demonstrated fluorine’s safety profile |

| 1984 | TMSCF3 synthesis (Ruppert) | Enabled nucleophilic trifluoromethylation |

| 2009 | Fluoroquine derivatives for malaria | Validated –CF3 in antiparasitic agents |

Development of Diazepane-Based Pharmaceutical Scaffolds

The 1,4-diazepane scaffold, a seven-membered ring with two nitrogen atoms, gained attention for its conformational flexibility and ability to mimic peptide backbones. Early work in the 1960s focused on benzodiazepines like diazepam, but the saturated 1,4-diazepane system offered improved metabolic stability and reduced off-target CNS effects. By the 1990s, 1,4-diazepane derivatives were explored as protease inhibitors and ion channel modulators. For instance, 1,4-diazepane-1-carboxylates demonstrated potent activity as T-type calcium channel blockers, with compound 4s showing >100-fold selectivity over hERG channels.

Synthetic methodologies evolved alongside biological studies. The cyclocondensation of diamines with ketones or esters became a standard route, while late-stage functionalization via sulfonylation or acylation allowed diversification of the diazepane core. Notably, the 1-carboxylate substitution in the target compound enhances water solubility, addressing a common limitation of heterocyclic scaffolds.

Emergence and Significance of Pyrazole-Sulfonyl Chemistry

Pyrazole-sulfonyl hybrids combine the aromatic heterocycle’s rigidity with the sulfonyl group’s hydrogen-bonding capacity. The 1,3,5-trimethyl substitution on the pyrazole ring, as seen in the target compound, reduces metabolic oxidation while maintaining π-stacking interactions with hydrophobic binding pockets. Sulfonamide linkages, first exploited in sulfa drugs (1930s), gained renewed interest in the 2000s for their role in kinase inhibition and epigenetic modulation.

Modern applications include the use of pyrazole-sulfonyl groups as bioisosteres for carboxylic acids, improving membrane permeability. For example, teriflunomide, a multiple sclerosis drug, utilizes a trifluoromethyl-substituted pyrazole core synthesized via Pd-catalyzed couplings. The sulfonyl group in the target compound likely facilitates interactions with basic residues in enzymatic active sites, as observed in bromodomain inhibitors.

Convergence of Key Structural Elements in Modern Drug Design

The integration of trifluoroethyl, diazepane, and pyrazole-sulfonyl motifs exemplifies a multi-parametric approach to drug design. The trifluoroethyl group enhances lipophilicity (clogP ~2.8) and metabolic stability, while the diazepane scaffold provides a semi-rigid framework that balances conformational flexibility and target complementarity. The 1,3,5-trimethylpyrazole-sulfonyl moiety contributes to solubility (predicted aqueous solubility >50 μM) and π-cation interactions with lysine residues in binding pockets.

This convergence addresses historical challenges in balancing pharmacokinetic and pharmacodynamic properties. For instance, early fluorinated compounds often suffered from excessive hydrophobicity, but the diazepane core’s polarity counteracts this effect. Similarly, the sulfonyl group’s hydrogen-bond acceptor capacity mitigates the electron-withdrawing nature of the –CF3 group, preventing excessive desolvation penalties during binding.

Historical Milestones in Related Compound Development

Key milestones underpinning the target compound’s design include:

- 1927 : Lehmann’s pioneering work on fluorinated biological compounds.

- 1968 : McLoughlin-Thrower reaction enabling Cu-mediated trifluoromethylation.

- 2002 : Approval of leflunomide, a pyrazole-sulfonyl drug for rheumatoid arthritis.

- 2014 : Development of diazepane-based bromodomain inhibitors with picomolar potency.

These advances collectively enabled the rational assembly of the target compound’s multifunctional architecture, positioning it as a prototypical example of modern fluorinated drug candidates.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl 4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F3N4O4S/c1-10-12(11(2)19(3)18-10)26(23,24)21-6-4-5-20(7-8-21)13(22)25-9-14(15,16)17/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUFMRZHDZBSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological mechanisms, and activity across various biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available precursors such as 1,3,5-trimethyl-1H-pyrazole and 2,2,2-trifluoroethylamine.

- Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often requiring catalysts like N,N’-dicyclohexylcarbodiimide for amide coupling.

- Yield and Purification : The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Biological Mechanisms

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The trifluoroethyl group enhances the compound's binding affinity to various receptors and enzymes. This modification can significantly alter the pharmacokinetic properties of the molecule.

- Covalent Bonding : The presence of the alkyne moiety facilitates covalent bonding with target proteins, potentially leading to irreversible inhibition of enzymatic activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that derivatives containing the trifluoroethyl group demonstrate significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular models .

- Anticancer Properties : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines :

- Case Study on Antioxidant Activity :

Data Tables

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of antiviral agents. Research indicates that derivatives of diazepane structures can inhibit viral replication and serve as potential treatments for viral infections caused by filoviruses and other pathogens. A study highlighted the effectiveness of similar compounds in preventing viral infections through specific interactions with viral proteins .

Peptide Stabilization

Recent studies have explored the use of fluoroalcohols, including trifluoroethanol derivatives, in stabilizing peptide structures. The addition of compounds like 2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate can enhance the helical structure of peptides such as melittin by increasing hydrophobic interactions and reducing water-peptide hydrogen bonding. This application is significant for peptide-based therapeutic designs .

Materials Science

The incorporation of trifluoroethyl groups in polymer matrices has been investigated for their effects on material properties. Polymers modified with trifluoroethyl-containing compounds exhibit improved thermal stability and resistance to solvents. This property makes them suitable for applications in coatings and advanced materials .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Diazepine or Heterocyclic Cores

- Core : Benzodiazepine (fused benzene and diazepine rings).

- Substituents : Coumarin-3-yl, tetrazole, and phenyl groups.

- Key Differences: The fused aromatic system in 4g increases rigidity compared to the flexible 1,4-diazepane in the target compound.

- Core : Oxazepine (oxygen atom in place of one nitrogen in the seven-membered ring).

- Substituents : Similar to 4g but with an oxazepine core.

- Key Differences: The oxygen atom in 4h reduces basicity and alters hydrogen-bonding capacity compared to the diazepane’s nitrogen. This could shift selectivity toward serine proteases or GPCRs requiring non-ionic interactions .

- Core : Piperazine (six-membered ring with two nitrogen atoms).

- Substituents : Triazole, dioxolane, and chlorophenyl groups.

- Key Differences : The smaller piperazine ring increases conformational rigidity, favoring tight binding to flat binding pockets. The triazole and dioxolane groups enhance π-π stacking and oxidative stability, contrasting with the target’s sulfonated pyrazole and fluorine-driven lipophilicity .

Fluorinated Analogues

Fluorine substitution in the trifluoroethyl group (target compound) follows principles outlined in :

- Lipophilicity: The -CF₃ group increases logP by ~0.7 compared to a non-fluorinated ethyl ester, improving membrane permeability.

- Metabolic Stability : Fluorine reduces oxidative metabolism at the ethyl group, extending half-life.

- Electron Effects: The strong electron-withdrawing effect of -CF₃ may polarize the ester carbonyl, altering reactivity or binding kinetics compared to non-fluorinated esters .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to coumarin derivatives (4g, 4h), which are more lipophilic due to fused aromatic systems .

- Metabolic Stability: The trifluoroethyl group reduces first-pass metabolism compared to non-fluorinated esters in 4g/4h, aligning with fluorine’s role in blocking cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.